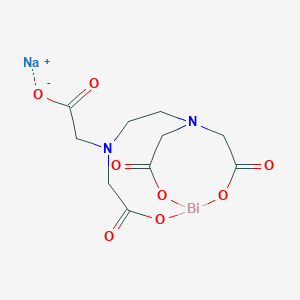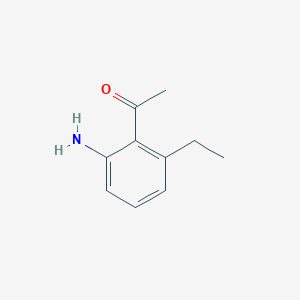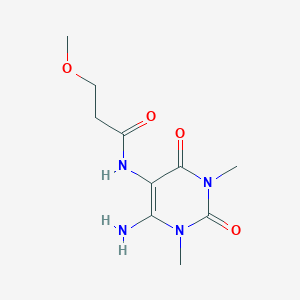![molecular formula C26H14Cl2O4S2 B13123759 1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione CAS No. 90571-19-0](/img/structure/B13123759.png)
1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chlorophenyl, and thioether groups
準備方法
The synthesis of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Hydroxy Groups: The hydroxy groups at positions 5 and 8 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of Chlorophenylthio Groups: The chlorophenylthio groups can be attached through nucleophilic substitution reactions, where chlorophenylthiol reacts with the anthracene derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenylthio groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives.
科学的研究の応用
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4-Bis(4-bromophenyl)but-2-ene-1,4-dione: This compound has a similar structure but contains bromine atoms instead of chlorine.
1,4-Bis(4-chlorophenyl)but-2-ene-1,4-dione: This compound has a similar structure but lacks the thioether groups.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit similar biological activities.
The uniqueness of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90571-19-0 |
|---|---|
分子式 |
C26H14Cl2O4S2 |
分子量 |
525.4 g/mol |
IUPAC名 |
1,4-bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H14Cl2O4S2/c27-13-1-5-15(6-2-13)33-19-11-12-20(34-16-7-3-14(28)4-8-16)24-23(19)25(31)21-17(29)9-10-18(30)22(21)26(24)32/h1-12,29-30H |
InChIキー |
IKOVUEBWVOHRPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC(=C5C3=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)

![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
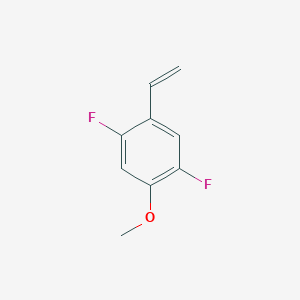
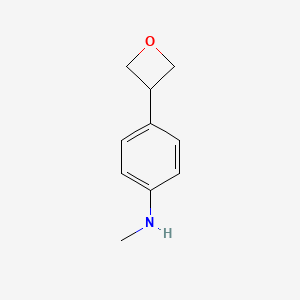
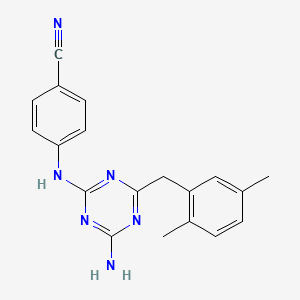
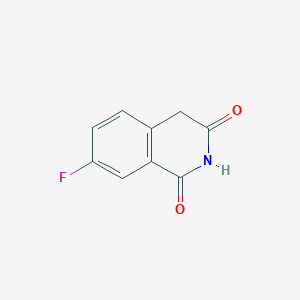
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


